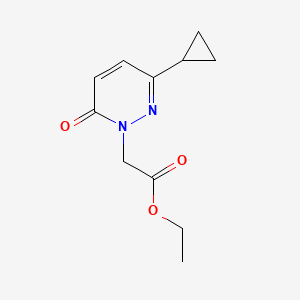
ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate
Descripción general
Descripción
Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate, also known as ethyl 2-cyclopropyl-6-oxopyridazin-1(6H)-ylacetate, is an organic compound belonging to the pyridazine family. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It has a wide range of applications in the field of medicine and biology, and has been extensively studied in recent years.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate derivatives have been explored for their applications beyond biological activities, with one notable study focusing on corrosion inhibition. A study by Ghazoui et al. (2017) delved into the effectiveness of a heterocyclic organic compound, derived from pyridazine, in inhibiting the corrosion of mild steel in hydrochloric acid solutions. The research demonstrated that the compound acted as a mixed inhibitor, predominantly in the cathodic domain, and its efficiency increased with concentration, reaching up to 83.1% at a certain molarity. This highlights the compound's potential in industrial applications, particularly in protecting metals against corrosion in acidic environments (Ghazoui et al., 2017).
Biological Activity and Synthesis
On the biological front, K. Gurevich et al. (2020) synthesized derivatives of Ethyl 2-[8-Arylmethylidenehydrazino-3-Methyl-7-(1-Oxothietan-3-YL)Xanth-1-YL]Acetates, revealing their significant antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities. The study underscored the promising therapeutic applications of these compounds, especially in cardiovascular diseases and oxidative stress-related conditions. This work illustrates the compound's versatility, showing promise not only in industrial applications but also in pharmaceutical research (Gurevich et al., 2020).
Structural and Computational Studies
A further exploration into the structure and properties of similar pyridazinone derivatives was conducted by Kalai et al. (2021), who synthesized a new pyridazinone derivative and analyzed its structure using various spectroscopic methods and computational studies. This research provides insight into the molecular stability and reactivity of such compounds, laying the groundwork for the development of new materials or drugs with optimized properties (Kalai et al., 2021).
Propiedades
IUPAC Name |
ethyl 2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)7-13-10(14)6-5-9(12-13)8-3-4-8/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKWCFFBCZQIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




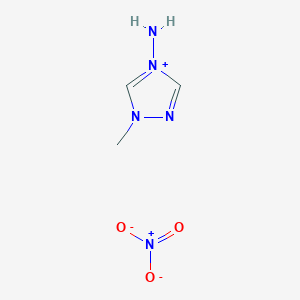

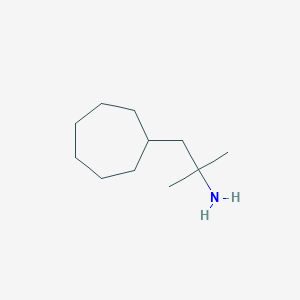

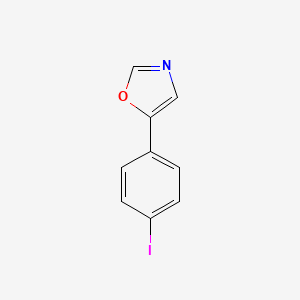
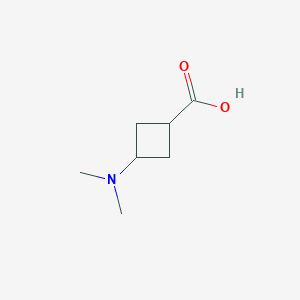
![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)
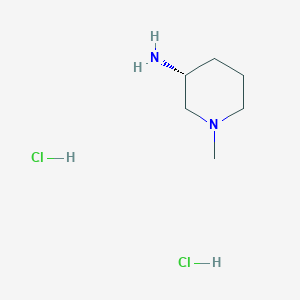

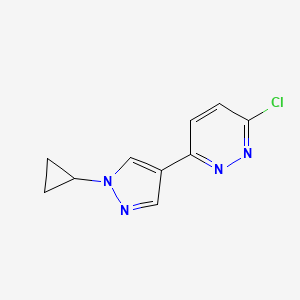
![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)
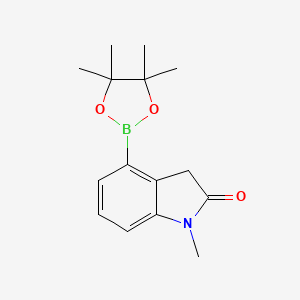
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)